molecular formula C13H11FN2O2S B11726442 N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide

N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B11726442
M. Wt: 278.30 g/mol
InChI Key: CFMMQIQAJHLTTL-UHFFFAOYSA-N
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Description

N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C13H11FN2O2S and a molecular weight of 278.31 g/mol . The compound is known for its solid physical form and is often used in various research and industrial applications .

Preparation Methods

The synthesis of N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the reaction of 2-fluorobenzaldehyde with benzenesulfonohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .

Scientific Research Applications

N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:

  • N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(2-bromophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(2-methylphenyl)methylidene]benzenesulfonohydrazide

These compounds share a similar core structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity . For example, the fluorine atom in N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide may enhance its stability and lipophilicity compared to its chloro or bromo analogs .

Properties

Molecular Formula

C13H11FN2O2S

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11FN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H

InChI Key

CFMMQIQAJHLTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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